3'-Deoxy-3'--C-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-C-methyl-5-methyluridine: is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-C-methyl-5-methyluridine typically involves the modification of uridine derivatives. One common method includes the use of 5-methyluridine as a starting material, followed by a series of chemical reactions to introduce the 3’-deoxy and 3’-C-methyl groups. The reaction conditions often involve the use of protective groups, halogenation, and deprotection steps .
Industrial Production Methods: While specific industrial production methods for 3’-Deoxy-3’-C-methyl-5-methyluridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-C-methyl-5-methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce different substituents on the nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: 3’-Deoxy-3’-C-methyl-5-methyluridine is used as a building block in the synthesis of more complex nucleoside analogues. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the mechanisms of DNA synthesis and repair. It helps in understanding the role of nucleoside analogues in cellular processes .
Medicine: The primary application of 3’-Deoxy-3’-C-methyl-5-methyluridine in medicine is its antitumor activity. It is used in the development of anticancer drugs targeting lymphoid malignancies. The compound’s ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer therapy .
Industry: In the pharmaceutical industry, 3’-Deoxy-3’-C-methyl-5-methyluridine is used in the production of nucleoside-based drugs. Its unique structure and properties make it an important intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-C-methyl-5-methyluridine involves the inhibition of DNA synthesis. As a purine nucleoside analogue, it competes with natural nucleosides for incorporation into DNA. Once incorporated, it disrupts the DNA replication process, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly effective against indolent lymphoid malignancies .
Comparison with Similar Compounds
- 3’-Deoxy-5-methyluridine
- 5-Methyluridine
- 3’-Deoxyuridine
Comparison: 3’-Deoxy-3’-C-methyl-5-methyluridine is unique due to the presence of both the 3’-deoxy and 3’-C-methyl groups. These modifications enhance its stability and antitumor activity compared to other similar compounds. For instance, 3’-Deoxy-5-methyluridine lacks the 3’-C-methyl group, which may result in different biological activity and stability .
Properties
Molecular Formula |
C11H16N2O5 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-3-13(11(17)12-9(5)16)10-8(15)6(2)7(4-14)18-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17) |
InChI Key |
IYWACCYQTWFTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1O)N2C=C(C(=O)NC2=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.